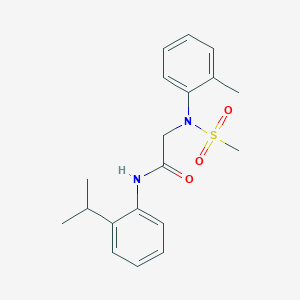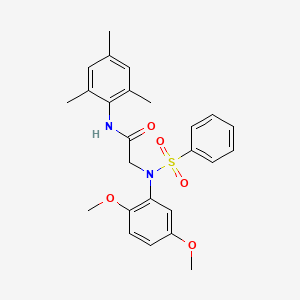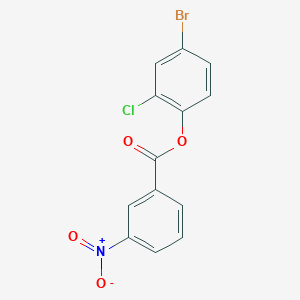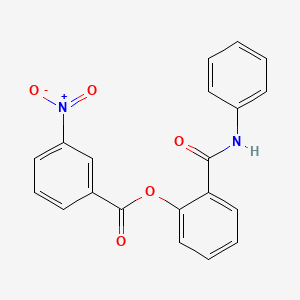
N~1~-(2-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N-1-(2-isopropylphenyl)-N2-(2-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as L-368,899, is a selective antagonist of the oxytocin receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N~1~-(2-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the oxytocin receptor and preventing the binding of oxytocin. This results in the inhibition of oxytocin-mediated signaling pathways, which play a critical role in a variety of physiological processes, including uterine contractions, milk ejection, and social behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue or organ being studied. In the uterus, this compound has been shown to inhibit oxytocin-induced contractions, while in the mammary gland, it has been shown to inhibit milk ejection. In the brain, this compound has been shown to inhibit social behavior, such as social recognition and bonding.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-(2-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research is its high selectivity for the oxytocin receptor. This allows researchers to study the specific effects of blocking oxytocin signaling without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N~1~-(2-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One area of interest is the role of the oxytocin receptor in various psychiatric disorders, such as autism and schizophrenia. Another area of interest is the potential use of this compound as a therapeutic agent for conditions such as preterm labor and lactation disorders. Additionally, further studies are needed to better understand the long-term effects of blocking oxytocin signaling in various tissues and organs.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used extensively in scientific research to study the role of the oxytocin receptor in various physiological processes. It has been shown to be effective in blocking the effects of oxytocin in a variety of tissues and organs, including the uterus, mammary gland, and brain.
Eigenschaften
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)16-10-6-7-11-17(16)20-19(22)13-21(25(4,23)24)18-12-8-5-9-15(18)3/h5-12,14H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYZAPBEUZXJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3551814.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3551826.png)
![ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate](/img/structure/B3551832.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3551835.png)
![4,5-dichloro-2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoic acid](/img/structure/B3551849.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3551860.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3551866.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551874.png)
![4-methoxy-3-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3551882.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551888.png)
![1-(5-chloro-2-methylphenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B3551900.png)